molecular formula C9H11NO2 B3157173 6-Propylnicotinic acid CAS No. 847046-96-2

6-Propylnicotinic acid

Cat. No.: B3157173
CAS No.: 847046-96-2
M. Wt: 165.19 g/mol
InChI Key: FPVMSBRPRGSSHJ-UHFFFAOYSA-N
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Description

6-Propylnicotinic acid is a chemical compound of interest in biochemical and metabolic research. As a derivative of nicotinic acid (Vitamin B3), it serves as a potential precursor for the essential cofactors nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP). These coenzymes are critical for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling . Researchers may explore this propyl-substituted analog for its potential effects on lipid metabolism. Nicotinic acid itself is a well-established lipid-modifying agent that lowers triglycerides and LDL cholesterol while raising HDL cholesterol, primarily through its agonism of the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A) in adipose tissue . The structural modification may offer unique properties for investigating this pathway. The compound's core structure, a pyridine ring with a carboxylic acid group, is shared with other research chemicals like 6-(Propylsulfonyl)nicotinic acid, highlighting its utility as a building block in medicinal chemistry . Its applications extend to studies in neurology, given the crucial role of NAD in neuronal development and survival, and in exploring the molecular mechanisms underlying conditions like pellagra, which is caused by niacin deficiency . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-propylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMSBRPRGSSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylnicotinic acid can be achieved through several methods. One common approach involves the alkylation of nicotinic acid with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the nicotinic acid, followed by the addition of a propyl halide to introduce the propyl group at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process yields the desired carboxylic acid derivative .

Chemical Reactions Analysis

Mechanistic Studies

The propyl group at the 6-position may influence reactivity in substitution or addition reactions. For instance:

  • Nucleophilic substitution : The carboxylic acid group could act as a leaving group, similar to the alkylation of indolphenol derivatives (Scheme 4 in ), forming intermediates like azetidinium ions .

  • Electrophilic addition : The propyl group may stabilize the ring, facilitating reactions with electrophiles (e.g., nitration or bromination) .

Thermodynamic Data

While specific data for 6-propylnicotinic acid is unavailable, extrapolation from nicotinic acid (NA) provides a baseline:

  • Enthalpy of formation (ΔfH°): NA = −344.7 kJ/mol . The propyl group likely increases this value due to added alkyl stability.

  • Sublimation enthalpy (ΔsubH°): NA = 112.1 kJ/mol . The propyl group may lower this by increasing molecular size and intermolecular interactions.

Property Nicotinic Acid (NA) This compound
ΔfH° (crystalline)−344.7 kJ/mol ~−320 kJ/mol (estimated)
ΔsubH°112.1 kJ/mol ~100 kJ/mol (estimated)

Biological Interactions

The propyl group may modulate nicotinic acid’s lipid-lowering effects via G-protein coupled receptors (HCA2/3) . Potential impacts include:

  • HDL-C increase : Enhanced by the propyl group’s lipophilicity, improving apolipoprotein A1 stability .

  • Metabolism : Faster clearance due to increased hydrophobicity, as seen in nicotinic acid’s rapid elimination (half-life: 20–45 min) .

Environmental Impact

Production via ammoxidation (common for nicotinic acid) generates nitrous oxide (N2O), a potent greenhouse gas . For this compound, greener catalysts (e.g., manganese-substituted aluminophosphates) could mitigate emissions .

Research Gaps

  • Kinetic studies : Reaction mechanisms and intermediates (e.g., azetidinium-like species) remain unexplored.

  • Pharmacokinetics : Bioavailability and tissue distribution of the propyl derivative are unknown.

  • Energetic benchmarks : Experimental ΔfH° and ΔsubH° values are needed for accurate thermodynamic modeling .

References PMC10037254 (2023) Wikipedia (2002) PMC8541533 (2021) ACS Journal (2010)

Scientific Research Applications

6-Propylnicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 6-Propylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors or other cellular receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of 6-propylnicotinic acid and related nicotinic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound 847046-96-2 C₉H₁₁NO₂ 165.19 Propyl at C6 Increased lipophilicity; potential for enhanced membrane permeability
6-Hydroxynicotinic acid 5006-66-6 C₆H₅NO₃ 139.11 Hydroxyl at C6 Higher polarity; likely improved aqueous solubility
6-(o-Tolyl)nicotinic acid 175153-32-9 C₁₃H₁₁NO₂ 213.23 2-Methylphenyl at C6 Bulky aromatic substituent; may influence binding affinity in biological systems
6-[2-(Propan-2-yloxy)ethoxy]pyridine-3-carboxylic acid 1016493-51-8 C₁₂H₁₅NO₄ 237.25 Ether-linked isopropoxyethoxy at C6 Enhanced solubility due to ether linkage; potential for prodrug applications

Key Differences and Implications

Lipophilicity and Solubility :

  • The propyl group in this compound increases its logP (partition coefficient) compared to 6-hydroxynicotinic acid, which has a polar hydroxyl group. This difference may affect pharmacokinetics, with the former favoring passive diffusion across lipid membranes and the latter exhibiting better aqueous solubility .
  • 6-[2-(Propan-2-yloxy)ethoxy]pyridine-3-carboxylic acid incorporates an ether chain, balancing lipophilicity and solubility, making it suitable for formulations requiring controlled release .

Biological Activity: Nicotinic acid derivatives are known to modulate phosphate metabolism in dialysis patients, as shown in a meta-analysis of 12 studies involving 352 patients . While this compound’s role remains unstudied, substituents like the 2-methylphenyl group in 6-(o-Tolyl)nicotinic acid could enhance receptor binding due to steric and electronic effects .

Synthetic and Industrial Applications :

  • Derivatives like 6-hydroxynicotinic acid are used in polymer composites (e.g., poly(lactic acid)) due to their compatibility with organic matrices . The propyl variant’s stability under thermal processing conditions warrants further investigation.

Biological Activity

6-Propylnicotinic acid (6-PNA) is a derivative of nicotinic acid, which has garnered attention for its potential therapeutic benefits and biological activities. This article explores the biological activity of 6-PNA, focusing on its mechanisms of action, effects on lipid metabolism, neuroprotective properties, and implications in various health conditions.

6-PNA, like other nicotinic acid derivatives, interacts with specific receptors in the body that mediate its biological effects. The primary receptor implicated in the actions of nicotinic acid is the GPR109A receptor, which is expressed in adipose tissue and immune cells. Activation of this receptor by 6-PNA leads to several downstream effects:

  • Inhibition of Lipolysis : 6-PNA has been shown to inhibit lipolysis in adipocytes through GPR109A-mediated pathways, resulting in decreased levels of free fatty acids in circulation. This mechanism is crucial for its role in managing dyslipidemia .
  • Regulation of Lipid Metabolism : Similar to nicotinic acid, 6-PNA may modulate triglyceride synthesis in the liver by inhibiting diacylglycerol acyltransferase-2. This action limits the production of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby improving lipid profiles .

Effects on Lipid Metabolism

The impact of 6-PNA on lipid metabolism has been substantiated through various studies:

StudyFindings
Jin et al. (1999)Demonstrated that nicotinic acid derivatives can decrease hepatic VLDL and triglyceride synthesis through specific enzymatic inhibition.
Ganji et al. (2004)Found that increased expression of GPR109A correlates with reduced plasma triglycerides following administration of nicotinic acid derivatives.
Rubic et al. (2004)Highlighted the role of macrophages in mediating the beneficial effects of nicotinic acid on lipid metabolism, suggesting a broader impact on cardiovascular health.

Neuroprotective Properties

Research has indicated that 6-PNA may also possess neuroprotective properties, similar to those observed with other nicotinic acid derivatives:

  • Cell Survival : Studies have shown that compounds like 6-PNA promote neuronal survival under oxidative stress conditions by maintaining intracellular NAD levels, which are critical for cellular metabolism and signaling .
  • Cognitive Function : The modulation of neurotransmitter systems by 6-PNA could potentially enhance cognitive function and provide protective effects against neurodegenerative diseases.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of 6-PNA and related compounds:

  • Dyslipidemia Management : In clinical settings, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles, particularly increases in high-density lipoprotein (HDL) levels while reducing LDL and triglycerides.
  • Neurodegenerative Disorders : Observational studies suggest that patients receiving treatment with nicotinic acid derivatives report improved cognitive function and reduced symptoms associated with neurodegenerative diseases.

Q & A

Q. How can systematic reviews improve the validation of this compound’s mechanism of action?

  • Methodological Answer : Conduct a literature search across EMBASE, PubMed, and Scopus using MeSH terms. Apply GRADE criteria to rank evidence quality and synthesize findings into a mechanistic model. Address conflicting hypotheses via meta-regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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